molecular formula C13H13NO2 B13186633 5,7,8-Trimethylisoquinoline-1-carboxylic acid

5,7,8-Trimethylisoquinoline-1-carboxylic acid

Cat. No.: B13186633
M. Wt: 215.25 g/mol
InChI Key: JXBWDEDEUXAWHB-UHFFFAOYSA-N
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Description

5,7,8-Trimethylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .

Another method involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. This method is known for its high yield and efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Skraup method due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,7,8-Trimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. Its unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,8-Trimethylisoquinoline-1-carboxylic acid is unique due to the presence of three methyl groups, which enhance its chemical stability and reactivity. These modifications also influence its biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5,7,8-trimethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-7-6-8(2)10-4-5-14-12(13(15)16)11(10)9(7)3/h4-6H,1-3H3,(H,15,16)

InChI Key

JXBWDEDEUXAWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1C)C(=O)O)C

Origin of Product

United States

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